molecular formula C9H13N3O B13313519 2-Cyclobutoxypyridine-3,4-diamine

2-Cyclobutoxypyridine-3,4-diamine

Cat. No.: B13313519
M. Wt: 179.22 g/mol
InChI Key: SJCOGSSMVXRFPU-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyridine-3,4-diamine is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, featuring a cyclobutoxy group attached to the second carbon and amino groups at the third and fourth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxypyridine-3,4-diamine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form 2-cyclobutoxypyridine. This intermediate is then subjected to nitration followed by reduction to yield the desired diamine compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxypyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted pyridine compounds. These products can further undergo additional chemical modifications to yield a wide range of functionalized molecules .

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclobutoxypyridine-3,4-diamine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the cyclobutoxy group and the diamine functionality on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclobutyloxypyridine-3,4-diamine

InChI

InChI=1S/C9H13N3O/c10-7-4-5-12-9(8(7)11)13-6-2-1-3-6/h4-6H,1-3,11H2,(H2,10,12)

InChI Key

SJCOGSSMVXRFPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2N)N

Origin of Product

United States

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